molecular formula C8H9NO3S B3014198 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid CAS No. 1934721-92-2

4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid

Cat. No.: B3014198
CAS No.: 1934721-92-2
M. Wt: 199.22
InChI Key: UDPMVJKKFIJWAN-UHFFFAOYSA-N
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Description

4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid is a chemical compound with the molecular formula C8H9NO3S and a molecular weight of 199.22 g/mol . This compound is characterized by the presence of an imino group, a methyl group, an oxo group, and a lambda6-sulfanyl group attached to a benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid involves several steps. One common synthetic route includes the reaction of 4-aminobenzoic acid with methyl isothiocyanate under controlled conditions to form the intermediate compound. This intermediate is then oxidized using hydrogen peroxide or another suitable oxidizing agent to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the oxo and lambda6-sulfanyl groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(methylsulfonimidoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-13(9,12)7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPMVJKKFIJWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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